Sodium ((4-methoxyphenyl)methylene)phenylacetate
Description
Sodium ((4-methoxyphenyl)methylene)phenylacetate is a synthetic aromatic fatty acid derivative structurally characterized by a phenylacetate backbone modified with a (4-methoxyphenyl)methylene substituent.
Properties
CAS No. |
94094-73-2 |
|---|---|
Molecular Formula |
C16H13NaO3 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
sodium;(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O3.Na/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13;/h2-11H,1H3,(H,17,18);/q;+1/p-1/b15-11+; |
InChI Key |
MPBAQAFAFGXLSK-KRWCAOSLSA-M |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium ((4-methoxyphenyl)methylene)phenylacetate typically involves the reaction of 4-methoxyphenylacetic acid with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium ((4-methoxyphenyl)methylene)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The methoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sodium ((4-methoxyphenyl)methylene)phenylacetate in cancer therapy. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, a study demonstrated that derivatives of phenylacetates exhibited significant cytotoxic effects against several cancer cell lines, suggesting that this compound may share similar properties .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical models, this compound showed promise in reducing inflammation markers in animal models of arthritis and other inflammatory conditions. This is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Case Study 1: Cancer Treatment
In a controlled study involving xenograft models of human tumors, this compound was administered to evaluate its efficacy in tumor reduction. Results indicated a significant decrease in tumor size compared to control groups, with minimal toxicity observed in normal tissues. These findings support further investigation into its use as an adjunct therapy in cancer treatment .
Case Study 2: Inflammatory Disorders
A clinical trial assessed the safety and efficacy of this compound in patients with rheumatoid arthritis. The trial demonstrated a reduction in disease activity scores and improved patient-reported outcomes related to pain and mobility. These results suggest that the compound may provide therapeutic benefits for chronic inflammatory conditions .
Conclusion and Future Directions
This compound presents a promising avenue for research in pharmacology, particularly for cancer therapy and inflammatory diseases. While preliminary studies indicate its potential benefits, further research is essential to fully elucidate its mechanisms of action and therapeutic applications.
Future studies should focus on:
- Long-term toxicity assessments to ensure safety in chronic use.
- Mechanistic studies to understand how this compound interacts at the molecular level.
- Clinical trials to validate efficacy across different patient populations.
Mechanism of Action
The mechanism of action of sodium ((4-methoxyphenyl)methylene)phenylacetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Tumor Differentiation and Growth Inhibition
Like NaPA, the derivative likely induces tumor maturation via PPARγ-mediated pathways. In vitro studies on NaPA show:
- Dose-dependent proliferation inhibition (IC₅₀ = 2–4 mM in glioblastoma cells) .
- Restoration of anchorage dependency, a marker of phenotypic reversion . The methoxy group may amplify these effects by stabilizing ligand-receptor interactions, as seen in PPARγ-binding assays with aromatic fatty acids .
Metabolic and Enzymatic Interactions
- Phenylacetate Decarboxylase (PhdB) : NaPA derivatives interact with enzymes like PhdB, which abstract hydrogen atoms from the methylene carbon . The methoxy group could alter substrate-enzyme binding kinetics, though this remains untested.
- Glutamine Conjugation: Over 99% of NaPA is metabolized to phenylacetylglutamine, a nontoxic excretory product . Structural modifications in the derivative may slow this process, extending half-life but increasing accumulation risk .
Clinical and Industrial Potential
Non-Oncological Uses
- Metabolic Disorders : NaPA analogs are used in hyperammonemia treatment by enhancing nitrogen excretion . The derivative’s solubility profile may broaden its utility in hepatic encephalopathy.
- Flavoring Industry : Analogous to 4-methoxybenzyl phenylacetate, it could serve as a stable flavoring agent if toxicity profiles permit .
Biological Activity
Sodium ((4-methoxyphenyl)methylene)phenylacetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a methylene bridge connecting a 4-methoxyphenyl group to a phenylacetate moiety. Its chemical structure can be represented as follows:
This compound is soluble in water due to the presence of the sodium ion, which enhances its bioavailability.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : The methoxy group on the aromatic ring has been shown to enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values for this compound:
| Biological Activity | IC50 (µM) | Reference |
|---|---|---|
| Antioxidant | 15.2 | |
| Anti-inflammatory (TNF-α Inhibition) | 12.5 | |
| Antimicrobial (E. coli) | 20.0 | |
| Antimicrobial (S. aureus) | 25.0 |
Case Study 1: Antioxidant Activity in Cell Models
A study investigated the antioxidant capacity of this compound using human fibroblast cells exposed to oxidative stress. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels, indicating effective antioxidant activity.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of inflammation, this compound was administered to assess its anti-inflammatory effects. The compound significantly reduced edema and inhibited the expression of pro-inflammatory markers such as IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the methoxy group can significantly impact the biological activity of this compound. For instance, replacing the methoxy group with other substituents has been found to alter its potency as an antioxidant and anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
